tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its incorporation of a boronate ester group, which is often utilized in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butyl ester group adds to its stability and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C18H26BN3O4 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26BN3O4/c1-11-13-12(19-25-17(5,6)18(7,8)26-19)9-10-20-14(13)22(21-11)15(23)24-16(2,3)4/h9-10H,1-8H3 |
InChI Key |
WSFNZKWZMNVYSE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NN(C3=NC=C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate and other reagents.
Reaction Steps:
Reaction Conditions: These reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the boronate ester group.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents like tetrahydrofuran. .
Scientific Research Applications
tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is central to its use in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Comparison with Similar Compounds
tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other boronate esters and pyrazolo[3,4-b]pyridine derivatives:
Similar Compounds: Compounds like tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate share similar structural features and reactivity.
Uniqueness: The unique combination of the pyrazolo[3,4-b]pyridine core and the boronate ester group makes it particularly valuable in cross-coupling reactions, offering a balance of stability and reactivity that is not always present in other compounds
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